molecular formula C6H5ClIN B043998 5-Chloro-2-iodoaniline CAS No. 6828-35-9

5-Chloro-2-iodoaniline

Cat. No.: B043998
CAS No.: 6828-35-9
M. Wt: 253.47 g/mol
InChI Key: FEOMAFDDLHSVMO-UHFFFAOYSA-N
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Description

5-Chloro-2-iodoaniline is an organic compound with the molecular formula C6H5ClIN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and iodine atoms at the 5 and 2 positions, respectively. This compound is known for its utility in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-iodoaniline can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting from 4-chloro-2-nitroaniline, the nitro group can be reduced to an amino group, followed by iodination to introduce the iodine atom at the 2-position .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 5-chloro-2-iodoaniline exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and iodine atoms, which activate the benzene ring towards nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: 5-Chloro-2-iodoaniline is unique due to the specific positioning of the chlorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. For example, 4-chloro-2-iodoaniline has the chlorine atom at the 4-position, leading to different electronic effects and reactivity patterns. Similarly, 2-iodo-4-nitroaniline contains a nitro group, which significantly alters its chemical behavior .

Biological Activity

5-Chloro-2-iodoaniline (C₆H₅ClIN) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on diverse scientific sources.

This compound is a derivative of aniline, characterized by the substitution of chlorine and iodine atoms at the 5 and 2 positions on the benzene ring, respectively. Its molecular weight is approximately 253.47 g/mol, and it has a melting point of 40–42 °C . The unique arrangement of halogen atoms contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing potential as a candidate for developing new antimicrobial agents. The compound's mechanism involves interference with bacterial cell wall synthesis and function.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it may affect the expression of genes involved in cell cycle regulation and apoptosis .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with cellular components such as enzymes and receptors .

Interaction with Enzymes

The compound has shown potential as an enzyme inhibitor, impacting metabolic pathways crucial for cell survival and proliferation. For example, it may inhibit enzymes involved in DNA replication or repair mechanisms, thereby exerting cytotoxic effects on rapidly dividing cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various substituted anilines, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of halogenated anilines included this compound. The results showed that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, including breast and colon cancer. Mechanistic studies revealed that it triggered apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compound YesYesEnzyme inhibition, apoptosis induction
4-Chloro-2-iodoaniline ModerateLimitedEnzyme inhibition
2-Iodo-4-nitroaniline YesModerateReactive oxygen species generation
4-Bromo-2-iodoaniline LimitedYesCell cycle arrest

Properties

IUPAC Name

5-chloro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOMAFDDLHSVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348664
Record name 5-chloro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6828-35-9
Record name 5-Chloro-2-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6828-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-chloro-2-iodoaniline in the synthesis of the glycine antagonist described in the research?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the glycine antagonist (2R,4E)-7-chloro-4-(2-oxo-1-phenyl-pyyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-penta-ol []. The synthesis begins with a three-step telescoped process involving this compound hydrochloride. This involves:

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